
5-(Bromomethyl)quinoline hydrobromide
Overview
Description
5-(Bromomethyl)quinoline hydrobromide is an organic compound used in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C10H9Br2N .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Alkylation of azacrowns with benzylic halides can attach fluorionophoric substituents onto the ring .Molecular Structure Analysis
The molecular formula of this compound is C10H9Br2N . The average mass is 302.993 Da and the monoisotopic mass is 300.910156 Da .Chemical Reactions Analysis
The chemical reactions involving quinolines often employ α,β-unsaturated aldehydes . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Physical and Chemical Properties Analysis
The molecular formula of this compound is C10H9Br2N, and it has an average mass of 302.993 Da .Scientific Research Applications
Electrophilic Intramolecular Heterocyclization
A study by Avetisyan et al. (2007) demonstrated electrophilic intramolecular heterocyclization involving 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol and bromine, leading to the formation of 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. This compound was then converted into various 2-alkoxymethyl- and 2-dialkylaminomethyl-4-methylfuro[3,2-c]quinolines, showcasing the utility of bromomethylquinoline derivatives in synthesizing heterocyclic compounds with potential biological activities (Avetisyan, Aleksanyan, & Sargsyan, 2007).
Synthesis and Bromination of Quinolone Derivatives
Ukrainets et al. (2007) and (2009) reported on the synthesis and bromination of 4-hydroxy-2-quinolones, resulting in the production of 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo[3,2-a]quinolines. These studies emphasize the role of bromomethylquinoline derivatives in the synthesis of complex quinolone structures with potential for further chemical modifications and applications in pharmaceutical synthesis (Ukrainets, Bereznyakova, Gorokhova, Turov, & Shishkina, 2007); (Ukrainets, Liu, Bereznyakova, & Turov, 2009).
Synthesis of Polycyclic Quinoline Derivatives
Research by Sabo et al. (2021) on the regio-selectivity of electrophilic intramolecular cyclization of 2-methallylthio-3-(hydroxyiminomethyl)quinoline demonstrated the formation of tricyclic quinoline derivatives. This highlights the application of bromomethylquinoline in constructing complex quinoline-based frameworks with potential biological activity (Sabo, Zapototskyi, Kut, Kut, Filak, Onysko, & Lendel, 2021).
Bromination in Strong Acid
Brown and Gouliaev (2004) explored the bromination of quinoline, among other compounds, in strong acids, which resulted in regioselective monobromination. This process showcases the versatility of bromomethylquinoline derivatives in selective bromination reactions, crucial for developing targeted synthetic pathways for complex organic molecules (Brown & Gouliaev, 2004).
Mechanism of Action
Target of Action
Quinoline compounds, such as “5-(Bromomethyl)quinoline hydrobromide”, are often used in medicinal chemistry due to their diverse biological activities. They can interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
The mode of action of quinoline compounds can vary depending on the specific compound and its target. For example, some quinoline-based drugs work by intercalating into DNA, disrupting its structure and function .
Biochemical Pathways
Quinoline compounds can affect various biochemical pathways. For instance, some quinoline-based antimalarial drugs interfere with the parasite’s ability to break down and digest hemoglobin .
Pharmacokinetics
The pharmacokinetics of quinoline compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The result of a quinoline compound’s action can range from the inhibition of enzyme activity to the disruption of DNA structure, leading to cell death .
Action Environment
The action of quinoline compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
5-(Bromomethyl)quinoline hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication and transcription . The compound promotes the cleavage of bacterial DNA, leading to rapid bacterial death. This interaction highlights its potential as an antimicrobial agent. Additionally, this compound has shown interactions with platelet-derived growth factor receptor tyrosine kinase, indicating its potential in cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, thereby modulating cellular metabolism and promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, the compound inhibits DNA gyrase and type IV topoisomerase, leading to the disruption of DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules. The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or it may accumulate in the cytoplasm to modulate signaling pathways. Understanding the subcellular localization of the compound helps elucidate its mechanism of action and optimize its therapeutic applications.
Properties
IUPAC Name |
5-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYUPXBEUSTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



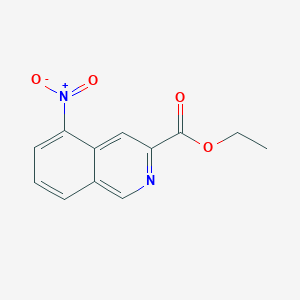

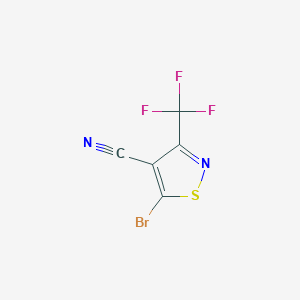
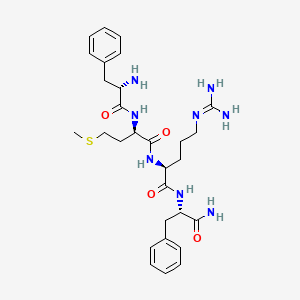
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)

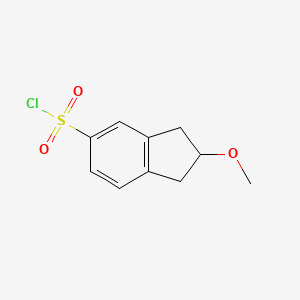

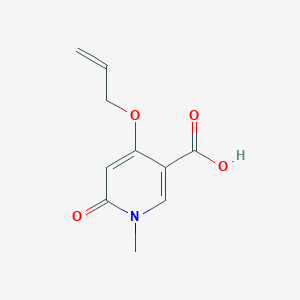
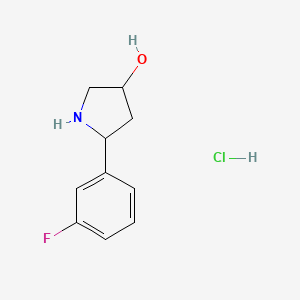
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
